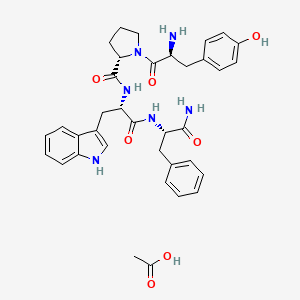

Endomorphin 1 acetate

Descripción

Historical Context of Endomorphin Discovery and Characterization

The quest to understand the body's own pain-relief mechanisms led to the discovery of opioid receptors in the 1970s. pbs.orgwikipedia.org This pivotal finding suggested the existence of endogenous substances that bind to these receptors. pbs.orgnih.gov Initial discoveries identified the enkephalins, endorphins, and dynorphins as the primary families of endogenous opioid peptides. news-medical.netresearchgate.net These peptides are all derived from larger precursor proteins. news-medical.net

However, it wasn't until 1997 that Zadina and colleagues isolated and identified two novel tetrapeptides from the bovine brain: endomorphin-1 and endomorphin-2. karger.comnih.gov This discovery was significant because, unlike the previously identified opioid peptides that share a common "Tyr-Gly-Gly-Phe" motif, endomorphins have a distinct structure. mdpi.com Specifically, they possess a Tyr-Pro-Trp-Phe sequence in the case of endomorphin-1. mdpi.comscielo.org.mx This unique structure confers upon them an exceptionally high affinity and selectivity for the μ-opioid receptor, leading to the proposal that they are the true endogenous ligands for this receptor. wikipedia.orgkarger.com

Endogenous Opioid Peptides and the Endomorphin Family within Mammalian Systems

The endogenous opioid system is a complex network responsible for modulating a wide array of physiological functions, including pain perception, stress responses, and reward pathways. news-medical.net This system is comprised of endogenous opioid peptides and their corresponding receptors. The three main families of these peptides are the endorphins, enkephalins, and dynorphins, each derived from a distinct precursor protein: proopiomelanocortin (POMC), preproenkephalin, and preprodynorphin, respectively. news-medical.netresearchgate.net

The endomorphins, including endomorphin-1 and endomorphin-2, represent a distinct class of endogenous opioid peptides. mdpi.com Although their precursor gene has yet to be identified, their presence has been confirmed in the central and peripheral nervous systems of various mammals, including rodents, primates, and humans. wikipedia.orgkarger.com Endomorphin-1 is found in various brain regions, including the hypothalamus, thalamus, cortex, and brainstem. scielo.org.mx These peptides are characterized by their potent and highly selective binding to the μ-opioid receptor, which is a key mediator of analgesia. karger.commdpi.comscielo.org.mx

Table 1: Key Endogenous Opioid Peptide Families

| Peptide Family | Precursor Protein | Primary Receptor Affinity |

|---|---|---|

| Endorphins | Proopiomelanocortin (POMC) | μ (mu) and δ (delta) |

| Enkephalins | Preproenkephalin | δ (delta) and μ (mu) |

| Dynorphins | Preprodynorphin | κ (kappa) |

| Endomorphins | Not yet identified | μ (mu) |

Overview of Endomorphin 1 (acetate) as a Focus in Contemporary Research

Endomorphin 1, often studied in its acetate (B1210297) salt form for research purposes, continues to be a molecule of significant interest in the scientific community. medchemexpress.comcymitquimica.com Its high selectivity for the μ-opioid receptor makes it a valuable tool for investigating the specific roles of this receptor in various physiological and pathological processes. medchemexpress.comkarger.com

Current research on Endomorphin 1 (acetate) is multifaceted. One major area of investigation is its potent antinociceptive (pain-relieving) properties. medchemexpress.comkarger.com Studies have shown that endomorphin-1 can produce analgesia comparable to morphine. wikipedia.org Researchers are exploring the development of endomorphin-1 analogs with improved metabolic stability and the ability to cross the blood-brain barrier, which could lead to novel pain therapeutics with potentially fewer side effects than traditional opioids. nih.govnih.govplos.org

Furthermore, research is delving into the broader physiological roles of endomorphin-1. This includes its influence on neurotransmitter release, cardiovascular function, and stress-related behaviors. scielo.org.mxnih.gov For instance, studies have explored its effects on the release of dopamine (B1211576) and the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. scielo.org.mx The investigation of positive and silent allosteric modulators of the μ-opioid receptor in conjunction with endomorphin-1 is also an active area of research, aiming to fine-tune receptor activity for therapeutic benefit. pnas.org

Table 2: Research Applications of Endomorphin 1 (acetate)

| Research Area | Focus of Investigation |

|---|---|

| Nociception | Understanding pain modulation and developing novel analgesics. karger.complos.org |

| Neuropharmacology | Investigating effects on neurotransmitter systems and receptor signaling. scielo.org.mxpnas.org |

| Cardiovascular Physiology | Examining the role in regulating heart rate and blood pressure. scielo.org.mx |

| Neuroendocrinology | Studying the modulation of stress and hormonal responses. scielo.org.mx |

| Drug Development | Synthesizing and evaluating analogs with improved pharmacokinetic properties. nih.govnih.govacs.org |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C36H42N6O7 |

|---|---|

Peso molecular |

670.8 g/mol |

Nombre IUPAC |

acetic acid;(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H38N6O5.C2H4O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;1-2(3)4/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);1H3,(H,3,4)/t26-,28-,29-,30-;/m0./s1 |

Clave InChI |

ISCQEYDGKZTCMS-YAOJAVRNSA-N |

SMILES isomérico |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N |

SMILES canónico |

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N |

Origen del producto |

United States |

Opioid Receptor Pharmacology and Molecular Interactions of Endomorphin 1 Acetate

Mu-Opioid Receptor (MOR) Agonism and Specificity

Endomorphin-1's primary pharmacological characteristic is its potent and specific agonism at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. wikipedia.orgovid.com This interaction is foundational to its biological activity.

Endomorphin-1 demonstrates exceptionally high binding affinity and remarkable selectivity for the MOR compared to other opioid receptor types. 5-formyl-ctp.comyoutube.com Radioligand binding assays have determined that it binds to the high-affinity state of the MOR with Ki values in the nanomolar and even sub-nanomolar range, indicating a very strong interaction. qub.ac.uk This affinity is comparable to or greater than that of the classic opioid alkaloid, morphine. wikipedia.org

Its selectivity is a key feature; unlike β-endorphin, which binds with high affinity to both μ- and δ-opioid receptors, Endomorphin-1 is highly specific for the MOR. mdpi.comnih.gov This specificity suggests it may be a primary endogenous ligand for this receptor. wikipedia.orgnih.gov

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Endomorphin-1 | μ-Opioid Receptor (MOR) | 0.4 nM | qub.ac.uk |

| Levorphanol (μ-agonist) | μ-Opioid Receptor (MOR) | 0.31 ± 0.13 nM | qub.ac.uk |

| Dextrorphan (inactive enantiomer) | μ-Opioid Receptor (MOR) | > 400 nM | qub.ac.uk |

The μ-opioid receptor system is complex, with pharmacological evidence supporting the existence of subtypes, including µ1 and µ2. mdpi.comnih.gov Research indicates that Endomorphin-1 interacts with both of these subtypes. Studies using CXBK mice, a recombinant inbred strain with a significantly lower level of µ1-opioid receptors, have provided insight into these interactions. nih.gov

In these mice, the G-protein activation induced by Endomorphin-1 was significantly lower compared to the parental strain with normal µ1 receptor levels. nih.gov This finding suggests that the effects of Endomorphin-1 are mediated by both µ1- and µ2-opioid receptors. nih.gov In contrast, the activity of β-endorphin was not significantly different between the mouse strains, indicating its G-protein activation in this brain region is mediated by µ2- and other receptors, but not µ1. nih.gov

The selectivity of Endomorphin-1 for the MOR is most evident when its binding affinity is compared to that for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). mdpi.com5-formyl-ctp.com While other endogenous opioid families, such as enkephalins and dynorphins, show significant affinity for DOR and KOR respectively, Endomorphin-1 displays minimal interaction with these receptors. nih.govnih.gov Competition binding assays show that selective DOR and KOR ligands displace [3H]endomorphin-1 with much lower affinity than MOR ligands. qub.ac.uk This high degree of selectivity contributes to a distinct pharmacological profile, potentially reducing the effects associated with DOR and KOR activation. 5-formyl-ctp.com

| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity Ratio (DOR/MOR) | Selectivity Ratio (KOR/MOR) |

|---|---|---|---|---|

| Endomorphin-1 | μ-Opioid Receptor (MOR) | 0.34 nM | - | - |

| Endomorphin-1 | δ-Opioid Receptor (DOR) | 4,700 nM | ~13,800-fold | - |

| Endomorphin-1 | κ-Opioid Receptor (KOR) | 15,000 nM | - | ~44,100-fold |

Note: Ki values can vary between studies based on experimental conditions. The data presented reflects high selectivity.

Exploration of Non-Canonical and Atypical Binding Sites

While Endomorphin-1 is defined by its interaction with the MOR, research has uncovered evidence of a novel, non-opioid binding site. qub.ac.uk Studies using tritiated Endomorphin-1 revealed a second, lower-affinity binding site that is naloxone-insensitive. qub.ac.uk This site is distinct from the classical opioid receptors and appears to be present in nervous tissues that have a low density of, or completely lack, μ-opioid receptors, such as the cerebellum and brain tissue from MOR knockout mice. qub.ac.uk

Key characteristics of this non-canonical site include:

Lower Affinity: It binds Endomorphin-1 with a Kd of approximately 14.5–18.2 nM, compared to the sub-nanomolar affinity for the MOR. qub.ac.uk

Naloxone (B1662785) Insensitivity: The classic opioid antagonist naloxone does not displace Endomorphin-1 from this site, confirming its non-opioid nature. qub.ac.uk

No G-Protein Coupling: Unlike the MOR, this binding site does not appear to be coupled to regulatory G-proteins and does not affect adenylyl cyclase activity. qub.ac.uk

Downstream Signaling Pathways and Intracellular Transduction

Upon binding to the MOR, Endomorphin-1 triggers a conformational change in the receptor, initiating a cascade of intracellular signaling events. nih.gov As a GPCR, the MOR is primarily coupled to inhibitory heterotrimeric G-proteins of the Gi/Go family. wikipedia.orgnih.gov

The activation of the MOR by Endomorphin-1 leads to the dissociation of the G-protein into its Gα and Gβγ subunits. nih.gov These subunits then interact with various intracellular effector systems to produce the cellular response.

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). 5-formyl-ctp.comnih.govwikipedia.org This reduction in cAMP levels alters the activity of protein kinase A (PKA) and other downstream targets.

Ion Channel Modulation: The Gβγ subunits directly modulate ion channels. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes potassium efflux and hyperpolarization of the neuronal membrane, reducing its excitability. youtube.com They also inhibit N-type voltage-gated calcium channels, which decreases calcium influx and subsequently reduces neurotransmitter release from presynaptic terminals.

Differential G-Protein Activation: Research indicates that Endomorphin-1 can differentially activate specific G-protein α subunits. Studies have shown that Endomorphin-1 preferentially activates GαoA over Gαi1. nih.gov Furthermore, its antinociceptive effects have been linked to the activation of G(i1)α and G(i3)α subunits, but not G(i2)α, a pattern distinct from that of morphine. nih.gov This suggests that different MOR agonists can induce distinct receptor conformations that lead to the recruitment of specific G-protein subtypes, a concept known as biased agonism. nih.gov

Following prolonged activation by Endomorphin-1, the MOR can undergo desensitization and down-regulation, processes that involve receptor-G protein uncoupling and a rapid loss of cell surface receptors. nih.gov

Modulation of Adenylyl Cyclase Activity and Cyclic AMP Formation

Activation of the μ-opioid receptor by Endomorphin-1 leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP) 5-formyl-ctp.com. This process is mediated by the Gαi/o subunit of the heterotrimeric G protein complex associated with the receptor. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP.

Research has demonstrated that the interaction between Endomorphin-1 and the μ-opioid receptor can differentially regulate various isozymes of adenylyl cyclase. Acute application of endomorphins has been shown to inhibit adenylyl cyclase types I and V. Conversely, adenylyl cyclase type II is stimulated by acute endomorphin exposure. Chronic exposure to endomorphins leads to a superactivation of adenylyl cyclase types I and V, a phenomenon that may play a role in opioid tolerance. In contrast, chronic treatment results in a "superinhibition" of adenylyl cyclase type II.

Pre-treatment of Chinese hamster ovary (CHO) cells expressing the μ-opioid receptor with Endomorphin-1 for 11 to 18 hours resulted in a significant reduction in the inhibition of cAMP formation, indicating desensitization. After 18 hours of pre-treatment, there was a notable 4.5-fold enhancement of cAMP production under forskolin-stimulated conditions nih.gov.

Table 1: Differential Regulation of Adenylyl Cyclase Isozymes by Endomorphin-1

| Adenylyl Cyclase Isozyme | Acute Endomorphin-1 Exposure | Chronic Endomorphin-1 Exposure |

|---|---|---|

| Type I | Inhibition | Superactivation |

| Type V | Inhibition | Superactivation |

| Type II | Stimulation | Superinhibition |

Regulation of Intracellular Calcium Dynamics ([Ca2+]i)

Endomorphin-1 has been shown to modulate intracellular calcium concentrations ([Ca2+]i) in cells expressing the μ-opioid receptor. In CHO cells stably expressing the μ-opioid receptor (CHOμ cells), Endomorphin-1 induces an increase in [Ca2+]i nih.gov. This effect is mediated by the release of calcium from intracellular stores, as the response is sensitive to thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump nih.gov. The increase in intracellular calcium is a key signaling event that can influence a variety of cellular processes, including neurotransmitter release and gene expression. The mobilization of intracellular calcium is also reversible with the opioid antagonist naloxone, confirming it is a receptor-mediated event nih.gov. In cell suspensions of CHOμ cells, 1 μM of Endomorphin-1 produced a mean increase in [Ca2+]i of 106 ± 28 nM nih.gov.

Ligand Bias and Differential Signaling Pathway Activation (e.g., MAPK/JNK, NF-κB)

The concept of ligand bias suggests that an agonist can preferentially activate certain signaling pathways over others at the same receptor. There is evidence to suggest that Endomorphin-1 may act as a biased agonist at the μ-opioid receptor. Some studies have indicated that endomorphins may be biased towards the recruitment of β-arrestin2 over β-arrestin1 researchgate.net.

Activation of the μ-opioid receptor can also lead to the modulation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, as well as the nuclear factor-kappa B (NF-κB) signaling pathway. Opioid receptor activation has been shown to be associated with the activation of NF-κB researchgate.net. The activation of NF-κB signaling can, in turn, influence the transcription of genes for opioid receptors and peptides researchgate.net. While the direct activation of MAPK/JNK and NF-κB pathways by Endomorphin-1 is an area of ongoing research, the activation of these pathways is a known consequence of μ-opioid receptor stimulation by various agonists researchgate.netwikipedia.org.

Agonist-Stimulated Receptor Internalization and Trafficking

Upon binding of Endomorphin-1, the μ-opioid receptor undergoes rapid endocytosis, a process of receptor internalization from the cell surface into intracellular compartments nih.gov. This agonist-induced internalization is a critical mechanism for regulating the number of receptors available for signaling at the plasma membrane and plays a role in receptor desensitization and resensitization nih.gov. The internalization of the μ-opioid receptor induced by Endomorphin-1 has been observed in both transfected cells and myenteric neurons that naturally express the receptor nih.gov.

The process of Endomorphin-1-induced receptor internalization is dependent on the aromatic amino acid residues within its peptide structure, particularly the tryptophan at position 3 nih.gov. Deletion of this residue has been shown to reduce receptor-mediated internalization nih.gov. Following internalization, the receptor can be targeted for degradation or recycled back to the cell surface. Studies in CHO cells have shown that Endomorphin-1 causes a rapid loss of cell surface receptors, with a 30.5 ± 1.5% reduction observed within 30 minutes of treatment nih.gov. This down-regulation of cell surface receptors is temporally distinct from the functional desensitization of the cAMP response nih.gov.

Neurobiological Modulatory Roles of Endomorphin 1 Acetate

Mechanisms of Nociceptive Processing and Analgesic Effects

Endomorphin 1 (acetate) is a potent analgesic agent, demonstrating significant efficacy in various models of pain. 5-formyl-ctp.comuq.edu.au Its primary mechanism of action involves binding to and activating μ-opioid receptors, which are crucial components of the body's natural pain-relief system. wikipedia.orgtaylorandfrancis.com This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and suppress the transmission of pain signals. 5-formyl-ctp.com

Central Nervous System Pathways in Antinociception

Endomorphin 1 exerts its antinociceptive effects through complex interactions within the central nervous system (CNS). High densities of μ-opioid receptors, the primary target of Endomorphin 1, are found in key areas of the brain and spinal cord involved in pain modulation, including the periaqueductal gray (PAG), nucleus raphe magnus (NRM), and the dorsal horn of the spinal cord. tmc.edu When Endomorphin 1 binds to these receptors, it can inhibit the release of neurotransmitters involved in pain signaling. tmc.edu

The analgesic action of Endomorphin 1 is mediated through the activation of G-protein-coupled receptors. taylorandfrancis.com Specifically, it has been shown to involve various Gα subunits, including G(i1)α, G(i3)α, and G(z)α. nih.gov The impairment of G(i1)α and G(i3)α function has been found to weaken the analgesic response to endomorphins. nih.gov This interaction with G-proteins leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and a subsequent reduction in neuronal excitability. 5-formyl-ctp.comnih.gov This cascade ultimately suppresses nociceptive neurotransmission and modulates the perception of pain. 5-formyl-ctp.com

Spinal and Supraspinal Contributions to Analgesia

Endomorphin 1 demonstrates analgesic effects at both the spinal and supraspinal levels. nih.govnih.gov Intrathecal administration of Endomorphin 1 produces potent, though short-acting, antinociception in animal models. nih.govnih.gov At the spinal level, it inhibits the transmission of pain signals from the periphery to the brain. nih.govcapes.gov.br Studies have shown that Endomorphin 1 can inhibit the behaviors elicited by the intrathecal injection of substance P, a key neurotransmitter in pain pathways. nih.govumn.edu

Supraspinal mechanisms also play a critical role in Endomorphin 1-induced analgesia. nih.gov The brain's descending pain modulatory system, which originates in areas like the PAG and NRM, is a key target for opioids. tmc.edufrontiersin.org Endomorphin 1's action in these higher brain centers can lead to the activation of descending inhibitory pathways that further dampen pain signals at the spinal cord level. tmc.edu Research indicates that Endomorphin 1 and Endomorphin 2 show differences in their activation of μ-opioid receptor-regulated G proteins in producing supraspinal antinociception, highlighting the complexity of its action. nih.gov

Modulation of Pain Sensation and Nociceptive Transmission

Endomorphin 1 modulates pain sensation by directly inhibiting the activity of neurons involved in the nociceptive pathway. 5-formyl-ctp.comtmc.edu By binding to μ-opioid receptors on presynaptic nerve terminals, it can reduce the influx of calcium ions (Ca2+), which is a critical step for neurotransmitter release. taylorandfrancis.com This leads to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P from primary afferent fibers in the dorsal horn of the spinal cord. tmc.edumdpi.com

Furthermore, on postsynaptic neurons, the activation of μ-opioid receptors by Endomorphin 1 can open potassium channels, leading to hyperpolarization of the neuronal membrane. taylorandfrancis.com This makes the neuron less likely to fire an action potential, thereby inhibiting the propagation of the pain signal to higher brain centers. taylorandfrancis.com Through these dual presynaptic and postsynaptic inhibitory mechanisms, Endomorphin 1 effectively dampens the transmission of nociceptive information throughout the CNS.

Table 1: Summary of Endomorphin 1's Mechanisms in Nociceptive Processing

| Mechanism | Level of Action | Key Molecular Players | Outcome |

|---|---|---|---|

| Receptor Binding | Central Nervous System | μ-opioid receptor | Activation of downstream signaling |

| G-Protein Activation | Supraspinal & Spinal | G(i1)α, G(i3)α, G(z)α | Inhibition of adenylyl cyclase, decreased cAMP |

| Inhibition of Neurotransmitter Release | Spinal (Presynaptic) | Ca2+ channels | Reduced release of glutamate and substance P |

| Neuronal Hyperpolarization | Spinal (Postsynaptic) | K+ channels | Inhibition of action potential firing |

| Descending Pathway Modulation | Supraspinal | PAG, NRM | Activation of inhibitory pathways to the spinal cord |

Interactions with Neurotransmitter Systems

The modulatory effects of Endomorphin 1 extend beyond its direct actions on the opioid system, involving significant interactions with other major neurotransmitter systems.

Serotonin (5-HT) System Modulation

The interaction between the endogenous opioid and serotonin (5-HT) systems is known to play a role in pain modulation and mood regulation. researchgate.netnih.gov Descending serotonergic pathways originating from the raphe nuclei are a crucial component of the brain's intrinsic analgesic system. tmc.eduyoutube.com Activation of 5-HT1A receptors, a subtype of serotonin receptors, has been linked to the release of β-endorphin, another endogenous opioid peptide. nih.govwikipedia.org While direct studies on Endomorphin 1's specific modulation of the 5-HT system are intricate, the established anatomical and functional overlap between these systems in pain-modulating circuits suggests a likely interaction. tmc.educapes.gov.br The analgesic effects of opioids can be influenced by the activity of these descending serotonergic pathways. capes.gov.br

Influence on GABAergic and Glutamatergic Transmission

Endomorphin 1 significantly influences both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. scielo.org.mx Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, while glutamate is the main excitatory one. stxbp1disorders.org Endomorphins have been shown to decrease the release of GABA in certain brain regions, such as the basal ganglia. mdpi.com This disinhibition of GABAergic neurons can indirectly lead to the modulation of other neurotransmitter systems, including dopamine (B1211576). mdpi.comnih.gov

In terms of glutamatergic transmission, Endomorphin 1 can inhibit the release of glutamate from presynaptic terminals, as mentioned in the context of nociceptive transmission. scielo.org.mx This action is a key mechanism for its analgesic effects. The interplay between the opioid system and these major excitatory and inhibitory systems is complex and region-specific, contributing to the diverse physiological effects of Endomorphin 1. scielo.org.mx For instance, the administration of endomorphins has been shown to regulate cardiovascular and respiratory functions through the modulation of GABA and glutamate transmission systems in various areas of the CNS. scielo.org.mx

Table 2: Interactions of Endomorphin 1 with Neurotransmitter Systems

| Neurotransmitter System | Type of Interaction | Key Brain Regions | Functional Consequence |

|---|---|---|---|

| Serotonin (5-HT) | Modulatory | Raphe Nuclei, Spinal Cord | Potential influence on descending pain inhibition |

| GABAergic | Inhibitory | Basal Ganglia | Decrease in GABA release, leading to disinhibition |

| Glutamatergic | Inhibitory | Spinal Cord, Various CNS areas | Reduced glutamate release, contributing to analgesia |

Interplay with Cholinergic and Dopaminergic Systems

The intricate relationship between the opioid, cholinergic, and dopaminergic systems is critical for the regulation of various neurological functions, including motor control. frontiersin.org An imbalance between the striatal muscarinic and dopaminergic pathways is thought to be a contributing factor to the motor deficits observed in certain neurodegenerative conditions. frontiersin.org While direct studies on Endomorphin 1 (acetate)'s specific role in this interplay are limited, the known interactions of the broader opioid system provide a framework for its potential modulatory effects. It is postulated that an imbalance between the dopaminergic and cholinergic systems can contribute to the pathophysiology of several central nervous system disorders. frontiersin.org Therefore, restoring the equilibrium between these two neurotransmitter systems is considered a viable therapeutic strategy. frontiersin.org The activation of muscarinic receptors can lead to both excitatory and inhibitory effects on dopaminergic activity within the basal ganglia, highlighting the complexity of this interaction. frontiersin.org

Regulation of Neuroendocrine Functions

| Experimental Condition | Endomorphin 1 Dose (i.c.v.) | Effect on Plasma HPA Hormones |

| Normal Rats | 0.1, 1.0, 10 µg | No significant change |

| Adjuvant-Induced Arthritis Rats | Not specified | No further elevation of already high levels |

| Acute Restraint Stress | Not applicable | No significant change in plasma EM-1-ir |

| Acute LPS Injection | Not applicable | No significant change in plasma EM-1-ir |

Effects on Oxytocin (B344502) and Vasopressin Neuronal Activity in Supraoptic Nucleus

Endomorphin 1 has been shown to modulate the activity of oxytocin and vasopressin neurons in the supraoptic nucleus of the hypothalamus. nih.govnih.gov In vivo studies in anesthetized female rats demonstrated that intracerebroventricular administration of Endomorphin 1 (5 - 100 pmol) reduced the firing rates of both oxytocin and vasopressin cells. nih.govnih.gov This inhibitory effect was dose-dependent, with oxytocin cells showing greater sensitivity to Endomorphin 1 than vasopressin cells. nih.gov The inhibition was reversed by the opioid antagonist naloxone (B1662785), confirming the involvement of opioid receptors. nih.govnih.gov

In vitro whole-cell current clamp recordings from hypothalamic slices revealed that Endomorphin 1 (100 nM) directly inhibited the firing rate of oxytocin cells. nih.govnih.gov This direct action was evident as the inhibition persisted even when synaptic transmission was blocked. nih.govnih.gov In contrast, Endomorphin 1 had no significant direct effect on vasopressin cells in vitro, suggesting that its in vivo inhibitory action on these cells is indirect. nih.govnih.gov Chronic administration of Endomorphin 1 over five days led to tolerance to its inhibitory effects on both oxytocin and vasopressin cells. nih.gov However, unlike morphine, chronic Endomorphin 1 did not induce mu-opioid dependence in oxytocin cells. nih.gov

| Cell Type | In Vivo Effect of Endomorphin 1 | In Vitro Effect of Endomorphin 1 | Mechanism of Action |

| Oxytocin Neurons | Inhibition of firing rate | Direct inhibition of firing rate | Direct |

| Vasopressin Neurons | Inhibition of firing rate | No significant effect | Indirect |

Neuroprotection and Oxidative Stress Responses

Free Radical Scavenging Capabilities

Oxidative stress is implicated as a significant factor in cellular damage in various chronic health conditions, including neurodegenerative disorders. nih.gov The brain is particularly vulnerable to oxidative damage, making the presence of antioxidant defense mechanisms crucial. nih.gov Endomorphin 1 has demonstrated potent free radical scavenging effects in vitro. nih.govnih.gov It can effectively inhibit lipid peroxidation, DNA strand breakage, and protein fragmentation induced by free radicals. nih.gov Studies have shown that Endomorphin 1 is more potent in its free radical scavenging activity than Endomorphin 2 and the major intracellular water-soluble antioxidant, l-glutathione. nih.govnih.gov This suggests that endomorphins, particularly Endomorphin 1, may constitute a protective system against free radical-induced damage within the brain. nih.gov

Inhibition of Oxidative Modification of Lipoproteins

Low-density lipoprotein (LDL) is present in the brain and is highly susceptible to oxidative damage, a process linked to the pathogenesis of neurodegenerative diseases. nih.gov Protecting LDL from oxidation is therefore considered an important neuroprotective mechanism. nih.gov In vitro studies have investigated the antioxidant effects of Endomorphin 1 on LDL oxidation initiated by either copper ions or a water-soluble free radical initiator. nih.gov The results showed that Endomorphin 1 markedly inhibited the oxidation of LDL in a concentration-dependent manner. nih.gov This inhibition is attributed to the free radical scavenging effects of the peptide. nih.gov In all assay systems used, Endomorphin 1 was found to be a more potent inhibitor of LDL oxidation than both Endomorphin 2 and l-glutathione. nih.gov These findings propose that endomorphins may offer protection against neurodegenerative disorders induced by free radicals. nih.gov

| Assay System | Initiator of Oxidation | Effect of Endomorphin 1 |

| LDL Lipid Moiety Oxidation | Copper ions, AAPH | Marked, concentration-dependent inhibition |

| apoB Carbonylation and Fragmentation | Copper ions, AAPH | Inhibition |

Cellular Mechanisms of Pro-survival and Neuroprotective Effects

Endomorphin-1 (EM-1), an endogenous tetrapeptide with high affinity and selectivity for the μ-opioid receptor, exerts significant neuroprotective and pro-survival effects through various cellular mechanisms. wikipedia.orgnih.gov A primary mechanism is its potent antioxidant activity, which provides a defense against oxidative stress—a major contributor to cellular injury in the nervous system. nih.gov The brain is particularly vulnerable to oxidative damage, and EM-1 has been shown to counteract this by inhibiting lipid peroxidation, DNA strand breakage, and protein fragmentation induced by free radicals. nih.govresearchgate.net In direct comparisons, EM-1 demonstrated more potent free radical scavenging effects than Endomorphin-2 and the major intracellular antioxidant, glutathione (GSH). nih.gov

Beyond its antioxidant properties, Endomorphin-1 modulates signaling pathways that regulate apoptosis, or programmed cell death. Studies have demonstrated that endomorphins can protect cells from injury by inhibiting apoptosis. nih.gov This is achieved, in part, through the downregulation of key pro-apoptotic proteins such as p53 and p21. nih.gov By suppressing these pathways, Endomorphin-1 helps to maintain cellular integrity and viability in the face of cytotoxic insults. The activation of μ-opioid receptors by Endomorphin-1 is coupled to inhibitory G-proteins (Gαi/o), which in turn modulate downstream effectors that are critical for neuronal function and survival. nih.govtaylorandfrancis.com These actions include the inhibition of adenylyl cyclase, modulation of inwardly rectifying potassium channels and voltage-gated calcium channels, all of which contribute to neuronal stability and protection from excitotoxicity. taylorandfrancis.com

Table 1: Summary of Pro-survival and Neuroprotective Cellular Mechanisms of Endomorphin-1

| Mechanism | Description | Key Molecular Target/Effect |

|---|---|---|

| Antioxidant Activity | Directly scavenges free radicals to prevent cellular damage. | Inhibition of lipid peroxidation, DNA damage, and protein fragmentation. nih.gov |

| Anti-Apoptotic Regulation | Inhibits programmed cell death pathways. | Downregulation of pro-apoptotic proteins p53 and p21. nih.gov |

| G-Protein Coupled Signaling | Activates inhibitory G-proteins (Gαi/o) via the μ-opioid receptor to modulate neuronal excitability. | Inhibition of adenylyl cyclase, modulation of K+ and Ca2+ channels. nih.govtaylorandfrancis.com |

Modulation of Central Nervous System Functions Beyond Analgesia

The role of Endomorphin-1 in cognitive functions, particularly learning and memory, is complex and appears to be context-dependent. Endogenous opioid systems are known to be intricately involved in the processes of memory encoding, consolidation, and retrieval. wikipedia.org Research indicates that Endomorphin-1, like other opioids, can impair memory retention under normal physiological conditions.

However, Endomorphin-1 has also been shown to have a restorative effect in models of cognitive impairment. For instance, in mice with short-term memory deficits induced by the cholinergic antagonist scopolamine, Endomorphin-1 administration was found to improve performance. This ameliorative effect is specifically mediated through the μ1-opioid receptor subtype. This suggests that while endogenous opioid tone might tonically inhibit some aspects of learning, targeted activation of specific μ-opioid receptor pathways by Endomorphin-1 can be beneficial in reversing certain types of memory impairment.

Table 2: Effects of Endomorphin-1 on Learning and Memory

| Condition | Effect of Endomorphin-1 | Mediating Receptor |

|---|---|---|

| Normal Physiological State | Impairment of memory retention. | μ-opioid receptor |

| Scopolamine-Induced Memory Impairment | Improves short-term memory deficits. | μ1-opioid receptor |

Endomorphin-1 exhibits a distinct and potentially safer profile of cardiovascular and respiratory regulation compared to other μ-opioid receptor agonists like morphine and DAMGO. nih.govatsjournals.org While activation of μ-opioid receptors is the gold standard for analgesia, it is often associated with life-threatening side effects such as respiratory depression and hypotension. atsjournals.org

Studies in conscious rats have shown that while Endomorphin-1, Endomorphin-2, and DAMGO all produce biphasic ventilatory responses (a brief depression followed by stimulation), the dose of Endomorphin-1 required to induce ventilatory depression is significantly higher than that for the other compounds. nih.govatsjournals.orgatsjournals.org Furthermore, morphine produces only a sustained decrease in ventilation with no subsequent stimulation. nih.gov

In terms of cardiovascular effects, Endomorphin-1 is notably different. While DAMGO and Endomorphin-2 cause significant decreases in both heart rate and blood pressure, Endomorphin-1 decreases heart rate but does not cause a significant drop in blood pressure in conscious animals, even at high doses. nih.govatsjournals.orgatsjournals.org These cardiovascular effects appear to be mediated by peripheral mechanisms, whereas the respiratory effects are centrally mediated. nih.govatsjournals.org This dissociation of potent analgesia from significant cardiorespiratory depression suggests that Endomorphin-1 or its analogs could serve as a basis for developing safer opioid analgesics. nih.govatsjournals.org

Table 3: Comparative Cardiorespiratory Effects of μ-Opioid Agonists

| Compound | Ventilatory Depression | Hypotension (in conscious rats) | Bradycardia (Heart Rate Decrease) |

|---|---|---|---|

| Endomorphin-1 (acetate) | Occurs only at higher doses. nih.gov | No significant effect. atsjournals.org | Yes. nih.gov |

| Endomorphin-2 | Occurs at lower doses. atsjournals.org | Yes. nih.gov | Yes. nih.gov |

| DAMGO | Occurs at lower doses. atsjournals.org | Yes. nih.gov | Yes. nih.gov |

| Morphine | Sustained depression. nih.gov | Yes. atsjournals.org | Yes. atsjournals.org |

The development of tolerance and dependence, which involves behavioral sensitization and withdrawal, is a major limitation of long-term opioid use. These processes are driven by neuroadaptive changes in the brain, including alterations in receptor density and signaling efficiency. mdpi.com Chronic exposure to opioids typically leads to receptor desensitization and down-regulation, where receptors become less responsive and are removed from the cell surface, contributing to tolerance. youtube.comspandidos-publications.com

Endomorphin-1's role in these phenomena is an area of active investigation. In vitro studies have shown that prolonged exposure to Endomorphin-1 does cause desensitization and down-regulation of the μ-opioid receptor. nih.govnih.gov This process involves a rapid loss of cell surface receptors followed by a slower uncoupling of the receptor from its G-protein, which reduces its signaling capacity. nih.gov This suggests that, as an endogenous ligand, the Endomorphin-1 system is subject to the same regulatory mechanisms that underlie tolerance to exogenous opioids. The repeated activation of the mesolimbic pathway by opioids, whether endogenous or exogenous, can induce neural plasticity that influences reward and may contribute to the behavioral changes seen in addiction and withdrawal. nih.gov The process of receptor down-regulation is considered a key potential mechanism underlying opioid tolerance, as fewer available receptors necessitate higher drug concentrations to achieve the same effect. youtube.com

Immunological and Inflammatory Pathways of Endomorphin 1 Acetate

Immunomodulatory Properties

Endomorphin 1 exerts a range of effects on the immune system, influencing both cellular and molecular components. These actions highlight its role as a significant modulator of immune homeostasis. goat-anti-mouse.com

Endomorphin 1 has been shown to regulate the production of various cytokines, key signaling molecules in the immune system. Research indicates that Endomorphin 1 can inhibit the lipopolysaccharide (LPS)-stimulated production of both the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Interleukin-12 (IL-12) in human cell lines. nih.govresearchgate.net In rat peritoneal macrophages, Endomorphin 1 was found to inhibit the production of IL-10 and IL-12. nih.gov This dual regulatory capacity suggests a complex role for Endomorphin 1 in balancing inflammatory responses.

| Cell Type | Cytokine | Effect of Endomorphin 1 | Reference |

| THP-1 (differentiated to macrophage-like cells) | IL-10 | Inhibition of LPS-stimulated production | researchgate.net |

| THP-1 (differentiated to macrophage-like cells) | IL-12 | Inhibition of LPS-stimulated production | researchgate.net |

| THP-1 (matured to monocytes) | IL-10 | Suppression of LPS-stimulated production | researchgate.net |

| THP-1 (matured to monocytes) | IL-12 | Suppression of LPS-stimulated production | researchgate.net |

| Rat Peritoneal Macrophages | IL-10 | Inhibition of LPS-stimulated production | nih.gov |

| Rat Peritoneal Macrophages | IL-12 | Inhibition of LPS-stimulated production | nih.gov |

In contrast to its inhibitory effects on IL-10 and IL-12, one study found that Endomorphin 1 enhanced spontaneous Interleukin-1β (IL-1β) production by mononuclear cells. rusimmun.ru The modulation of these cytokines underscores the peptide's ability to finely tune immune responses. goat-anti-mouse.com

Endomorphin 1 demonstrates varied effects on different populations of innate immune cells in the peripheral blood. rusimmun.ru Studies have shown that it can influence the activity of mononuclear cells, monocytes, and neutrophils. rusimmun.ru For instance, Endomorphin 1 has been observed to increase the percentage of monocyte phagocytosis. rusimmun.ru However, in the neutrophil fraction, it did not affect spontaneous oxygen-dependent microbicidity but did reduce the intensity of the respiratory burst in stimulated neutrophils. rusimmun.ru Furthermore, Endomorphin 1 has been found to inhibit the chemotaxis of macrophages. nih.gov In THP-1 monocytes stimulated with lipopolysaccharide (LPS), Endomorphin 1 was able to inhibit their activation. nih.gov

| Immune Cell Type | Specific Effect of Endomorphin 1 | Reference |

| Mononuclear Cells | Enhanced spontaneous IL-1β production | rusimmun.ru |

| Monocytes | Increased percentage of phagocytosis | rusimmun.ru |

| Neutrophils | Reduced intensity of respiratory burst in stimulated cells | rusimmun.ru |

| Macrophages | Inhibition of chemotaxis | nih.gov |

| THP-1 Monocytes | Inhibition of LPS-stimulated activation | nih.gov |

The influence of Endomorphin 1 on phagocytosis, a critical process in innate immunity, appears to be cell-type specific. While it has been shown to increase the percentage of phagocytosis by monocytes, other studies have reported different effects. rusimmun.ru For example, Endomorphin 1 and its counterpart, Endomorphin 2, were found to block the phagocytosis of Escherichia coli by microglia. nih.gov In another study, Endomorphin 1 did not affect the phagocytosis of Escherichia coli by macrophages. nih.gov In vitro studies have indicated that endomorphins can lead to an increase in the percentage of phagocytosis of peripheral blood leukocytes. actabiomedica.ru

| Cell Type | Effect on Phagocytosis | Reference |

| Monocytes | Increased percentage | rusimmun.ru |

| Microglia | Blocked phagocytosis of E. coli | nih.gov |

| Macrophages | No effect on phagocytosis of E. coli | nih.gov |

| Peripheral Blood Leukocytes (in vitro) | Increased percentage | actabiomedica.ru |

Anti-inflammatory Actions

Beyond its immunomodulatory roles, Endomorphin 1 exhibits direct anti-inflammatory properties, particularly in the context of tissue injury and localized inflammation. nih.gov

Endomorphin 1 has shown promise in mitigating inflammatory damage in preclinical models of tissue injury. Its neuroprotective effects have been observed in models of cerebral ischemia, where its administration attenuates neuronal damage, likely through anti-inflammatory mechanisms. goat-anti-mouse.com The peptide's ability to reduce the inflammatory response suggests its therapeutic potential in conditions involving ischemic injury. goat-anti-mouse.com

Endomorphin 1 can effectively reduce localized inflammatory responses. nih.gov In a rat model using vacuum-induced blisters, local administration of Endomorphin 1 significantly inhibited the vascular response to electrical stimulation of the sciatic nerve by 58% compared to controls. nih.gov It also dose-dependently inhibited both the vasodilation and plasma extravasation induced by substance P, a key mediator of neurogenic inflammation. nih.gov This inhibitory effect was observed under acute, recurrent, and chronic injury conditions, highlighting the robust anti-inflammatory action of Endomorphin 1 at the site of inflammation. nih.gov

Cellular Mechanisms in Immune Cell Function

Endomorphin 1 (acetate) exerts notable influence over the cellular functions of various immune cells, playing a significant role in modulating inflammatory pathways. Its effects are particularly evident in the regulation of reactive oxygen species (ROS) production and the inhibition of processes linked to atherosclerosis, such as lipid accumulation in macrophages.

Influence on Reactive Oxygen Species (ROS) Production

Endomorphin 1 (EM-1) has demonstrated a capacity to modulate the production of ROS, which are critical mediators of inflammation and cellular damage. Research indicates that EM-1 exhibits a predominantly inhibitory effect on ROS synthesis by innate immune cells. actabiomedica.ru

Studies conducted in vitro have shown that EM-1 reduces the spontaneous, but not the induced, production of ROS by leukocytes. rusimmun.ru In experiments involving various subsets of peripheral blood innate immune cells, EM-1 was found to decrease spontaneous ROS production. rusimmun.ru Specifically within the neutrophil fraction, EM-1 did not affect spontaneous oxygen-dependent microbicidity but did reduce the intensity of the respiratory burst in stimulated neutrophils. rusimmun.ru Further research has corroborated these findings, showing that endomorphins inhibit the spontaneous production of ROS both in vitro and in vivo. actabiomedica.ru In macrophages, EM-1 has been noted to inhibit the production of superoxide (B77818) anions. frontiersin.org

Interestingly, the blockade of opiate receptors with the antagonist naloxone (B1662785) did not reverse the inhibitory effects of endomorphins on ROS production, suggesting that this particular immunomodulatory action may not be mediated by classical opioid receptors. actabiomedica.ru

The table below summarizes the observed effects of Endomorphin 1 on ROS production in different immune cell populations.

| Cell Type | Condition | Effect of Endomorphin 1 | Citation |

| Leukocytes | Spontaneous | Reduced ROS production | rusimmun.ru |

| Leukocytes | Induced | No effect on ROS production | rusimmun.ru |

| Neutrophils | Stimulated | Reduced intensity of respiratory burst | rusimmun.ru |

| Innate Immunity Cells | Spontaneous | Inhibited ROS production (in vitro & in vivo) | actabiomedica.ru |

| Macrophages | General | Inhibited superoxide anion production | frontiersin.org |

Inhibition of Lipid Accumulation and Potential Relevance to Atherosclerosis (e.g., CD36 down-regulation)

Endomorphin 1 has been identified as a novel modulator of processes central to the development of atherosclerosis, a chronic inflammatory disease characterized by the formation of plaques in artery walls. nih.govresearchgate.netnih.gov A key event in atherosclerosis is the uptake of oxidized low-density lipoproteins (oxLDL) by macrophages, leading to their transformation into lipid-laden "foam cells," a process heavily mediated by the scavenger receptor CD36. nih.govresearchgate.netnih.gov

Research has demonstrated that EM-1 can prevent this transformation by inhibiting lipid accumulation within human macrophages. nih.govresearchgate.netresearchgate.net The primary mechanism for this anti-atherogenic effect is the down-regulation of the CD36 receptor. nih.govresearchgate.net In studies on human foam cells, EM-1 treatment led to a reduction in the content of lipid droplets and a corresponding decrease in the expression of CD36. nih.govresearchgate.net This suggests that EM-1 can directly interfere with the pathway that leads to foam cell formation. nih.gov

Crucially, the anti-atherogenic and anti-inflammatory effects of EM-1, including the down-regulation of CD36 and subsequent reduction in lipid accumulation, were reversed by the opioid receptor antagonist naloxone. nih.govresearchgate.net This indicates that these actions are mediated through µ-opioid receptors. researchgate.net These findings present a previously unknown ability of EM-1 to modulate macrophage-to-foam cell transformation, suggesting potential for the development of endomorphin-based strategies for the prevention and treatment of atherosclerosis. nih.govresearchgate.net

The table below details the findings regarding Endomorphin 1's role in lipid accumulation and CD36 expression.

| Cell Type | Key Process | Effect of Endomorphin 1 | Mediating Receptor | Citation |

| Human Macrophages | Lipid Accumulation | Reduced lipid droplet content | µ-opioid receptor | nih.govresearchgate.net |

| Human Foam Cells | CD36 Expression | Decreased expression of CD36 receptor | µ-opioid receptor | nih.govresearchgate.netresearchgate.net |

| Human Foam Cells | Cytokine Release | Modulated TNF-α and IFN-γ release | µ-opioid receptor | nih.govresearchgate.net |

Structure Activity Relationships Sar and Peptide Engineering of Endomorphin 1 Acetate

Identification of Key Amino Acid Residues and Structural Determinants for Receptor Binding

The tetrapeptide structure of Endomorphin-1 is crucial for its interaction with the μ-opioid receptor. SAR studies have identified the essential roles of each amino acid residue in receptor binding and activation. The general message domain for endomorphins is considered to be the Tyr-Pro-Phe/Trp sequence. nih.gov

Tyrosine (Tyr¹): The N-terminal tyrosine residue is a universal feature of most opioid peptides and is indispensable for activity. Its phenolic hydroxyl group and the protonated amino group are critical for forming a salt bridge and hydrogen bonds within the receptor's binding pocket.

Proline (Pro²): The proline at position 2 introduces a critical kink or "turn" in the peptide backbone. This conformational constraint is believed to orient the aromatic residues at positions 1 and 3 correctly for optimal receptor interaction.

Tryptophan (Trp³): The bulky, aromatic side chain of tryptophan is a key determinant for the high μ-receptor affinity and selectivity of Endomorphin-1.

Phenylalanine (Phe⁴): The C-terminal phenylalanine residue also contributes significantly to receptor binding. While modifications at this position are possible, the C-terminal amide group is generally important, as its removal or alteration can be detrimental to activity. nih.gov

Endomorphin-1 discriminates the μ-opioid receptor from delta- and kappa-opioid receptors by recognizing differences in multiple regions of the receptor structure, indicating a complex interaction. researchgate.net

Strategies for Chemical Modification and Enhanced Pharmacological Profiles

To overcome the inherent limitations of the native peptide, various chemical modification strategies have been employed. These approaches aim to enhance metabolic stability, improve bioavailability, and fine-tune the pharmacological activity of Endomorphin-1 analogs.

Modifications at the termini of Endomorphin-1 have yielded mixed results. While N-terminal modifications have been successfully used to improve stability, C-terminal alterations are often poorly tolerated.

N-terminal Modifications: N-terminal changes, such as the addition of a guanidino group to Tyr¹, have been shown to sometimes enhance MOR affinity and dramatically increase stability, leading to antinociceptive effects similar to the parent compound. nih.gov

C-terminal Modifications: In contrast, modifications to the C-terminal amide group, such as converting it to a hydrazide or conjugating it with oligoarginine, have been explored. karger.com However, C-terminal modifications are generally considered detrimental to optimal activity. nih.gov For instance, replacing the Phe⁴-NH₂ group with various aromatic or aliphatic groups has been shown to alter bioactivity, sometimes shifting from agonism to antagonism or from μ to δ selectivity. nih.gov

Substituting natural amino acids with unnatural ones is a common strategy to enhance peptide stability and activity. A notable example is the replacement of the N-terminal Tyrosine (Tyr) with 2,6-dimethyltyrosine (Dmt).

The introduction of Dmt at the Tyr¹ position has been shown to significantly increase bioactivity, affinity, and selectivity in various synthetic opioid peptides. nih.gov This modification can lead to a slight decrease in potency at some receptors but an increase in potency at the μ-opioid receptor. nih.gov In analogs of the related peptide Endomorphin-2, substituting Tyr¹ with Dmt resulted in increased μ-opioid receptor binding affinity and agonist activity compared to the parent peptide. nih.gov This approach is considered a key strategy for developing ligands with unique pharmacological profiles, such as dual MOP/NOP (Nociceptin/Orphanin FQ receptor) activity. unife.it

Table 1: Effect of Dmt Substitution on Receptor Potency

| Compound | Receptor | Potency (pEC₅₀) |

|---|---|---|

| [Dmt¹]N/OFQ(1-13)-NH₂ | NOP | 8.35 |

This table is based on data for Nociceptin/Orphanin FQ (N/OFQ) analogs, illustrating the principle of Dmt substitution. nih.gov

A significant challenge for peptide-based drugs is their poor metabolic stability and inability to cross biological membranes. nih.govwikipedia.org Conjugation with lipoamino acids (LAAs) is a strategy to overcome these hurdles by increasing the lipophilicity of the peptide.

LAAs combine the structural features of lipids and amino acids, conferring an amphipathic character to the peptide. nih.govfrontiersin.org This modification improves the interaction between the peptide and the lipid bilayer of cell membranes, increasing passive diffusion and permeability. nih.gov For example, modifying the N-terminus of Endomorphin-1 with a 10-carbon lipoamino acid (2-aminodecanoic acid) resulted in analogs with significantly improved metabolic stability and membrane permeability while maintaining high μ-opioid receptor affinity and potent agonist activity. nih.govnih.gov These LAA-modified derivatives demonstrated dose-dependent antinociceptive activity following intravenous administration in a rat model of neuropathic pain. nih.gov

Table 2: Pharmacological Properties of Lipoamino Acid-Modified Endomorphin-1 Analogs

| Compound | Modification | μ-Opioid Receptor Binding (Kᵢμ) | In Vivo Activity (Neuropathic Pain Model) |

|---|---|---|---|

| Endomorphin-1 | None | High | Inactive systemically |

| Compound 3 | N-terminal 2-aminodecanoic acid | Maintained | ED₅₀ = 1.22 µmol/kg (i.v.) |

| Compound 4 | Dmt¹ + N-terminal 2-aminodecanoic acid | Maintained | ED₅₀ = 0.99 µmol/kg (i.v.) |

Data compiled from studies on LAA-modified Endomorphin-1 and its hybrid analogs. nih.govnih.gov

Glycosylation, the attachment of sugar moieties, is another effective strategy to improve the drug-like properties of peptides. This modification can enhance serum stability and increase transport across cellular barriers like the blood-brain barrier. frontiersin.orgnih.gov It is believed that glycosylation facilitates the systemic delivery of peptides through an endocytotic mechanism known as transcytosis. frontiersin.org

Researchers have developed cyclic glycopeptide endomorphin (glycoEM) analogs as candidates for potent and long-lasting analgesia. nih.govacs.org Cyclization adds conformational rigidity, while glycosylation improves stability and cellular penetration. acs.orgacs.org Several cyclic glycopeptide analogs of Endomorphin-1 have shown high MOR selectivity and have produced more potent and longer-lasting antinociception than morphine in animal models. acs.orgacs.org

Table 3: Receptor Binding Affinities of Cyclic Glycopeptide Endomorphin-1 Analogs

| Analog | Modification | MOR Affinity (Kᵢ, nM) |

|---|---|---|

| ZH853 | Reference Cyclic Peptide | Subnanomolar |

| A1, A2, A6, A7 | Glycosylated | ~5-fold lower than ZH853 |

Data from a study on cyclic glycopeptide analogs of Endomorphin-1. acs.org

Creating hybrid peptides by conjugating Endomorphin-1 with fragments of other bioactive peptides is an innovative approach to develop analgesics with novel properties. Substance P (SP), a neuropeptide involved in pain transmission, has been a key focus. nih.govnih.gov It has been proposed that adding C-terminal fragments of Substance P to opioids could produce strong analgesic activity with a reduced tendency to develop tolerance. frontiersin.orgnih.gov

Hybrid peptides have been synthesized comprising Endomorphin-1 and C-terminal fragments of SP (such as SP₇₋₁₁ or SP₈₋₁₁), often with an overlapping Phenylalanine residue. nih.gov To further improve their properties, these hybrids have also been modified with lipoamino acids at the N-terminus. nih.gov One such LAA-modified hybrid peptide, containing the SP₇₋₁₁ fragment, showed potent μ-opioid receptor binding affinity, significant metabolic stability, and enhanced membrane permeability. frontiersin.orgnih.gov Studies have also shown that Endomorphin-1 and Endomorphin-2 can interact with binding sites for an N-terminal fragment of Substance P (SP₁₋₇), suggesting a complex interplay between these peptide systems. nih.govresearchgate.net

Design and Synthesis of Endomorphin 1 (acetate) Analogs and Peptidomimetics

The therapeutic potential of Endomorphin 1 (EM-1) is hindered by its poor metabolic stability and limited ability to cross the blood-brain barrier. nih.govnih.gov To overcome these limitations, extensive research has focused on the design and synthesis of EM-1 analogs and peptidomimetics with improved pharmacological profiles. These modifications aim to enhance enzymatic resistance, increase blood-brain barrier permeability, and improve binding affinity and selectivity for the µ-opioid receptor (MOR). nih.govnih.govnih.gov

A primary strategy involves the substitution of natural amino acids with unnatural or modified ones. For instance, analogs containing novel, unnatural α-methylene-β-aminopropanoic acids (Map) have been synthesized. nih.govacs.org One such analog, Dmt¹-(R)-βPro²-Trp³-(2-furyl)Map⁴, demonstrated a remarkably high affinity for the MOR in the picomolar range (Kiμ = 3.72 pM) and showed increased stability in mouse brain homogenates. nih.govacs.org This compound also exhibited potent agonistic activity and in vivo antinociceptive effects after intravenous administration, indicating its ability to cross the blood-brain barrier. nih.gov

Another approach to improve metabolic stability and membrane permeability is the N-terminal modification with lipoamino acids (LAA). nih.gov For example, the modification of EM-1 with a C10-carbon lipoamino acid (C10LAA) resulted in a significant increase in both metabolic stability and membrane permeability compared to the parent peptide. nih.gov Furthermore, conjugating C-terminal fragments of substance P to LAA-modified EM-1 has been explored to produce hybrid peptides with potent MOR binding affinity and dose-dependent agonist activity. nih.gov

Glycosylation, the attachment of sugar moieties, is another effective strategy to enhance the pharmacokinetic properties of EM-1. nih.gov A glycosylated analog, created by attaching lactose (B1674315) succinamic acid to the peptide, showed a dramatic 700-fold increase in membrane permeability and a 21-fold increase in plasma stability compared to the native peptide. nih.gov Cyclization of the peptide backbone is also a widely used technique to create conformationally constrained analogs with improved stability and duration of action. nih.gov For instance, the cyclic EM-1 analog ZH853 (Tyr-c[DLys-Trp-Phe-Glu]-Gly-NH₂) has demonstrated longer-lasting antinociceptive effects in various pain models. nih.gov

Peptidomimetics, which mimic the essential pharmacophoric elements of a peptide in a non-peptide scaffold, have also been developed. These mimetics often incorporate rigid bicyclic structures to mimic the β-turn conformation believed to be important for biological activity. acs.org

| Analog/Modification | Key Structural Feature | Reported Improvement | Reference |

|---|---|---|---|

| Dmt¹-(R)-βPro²-Trp³-(2-furyl)Map⁴ | Unnatural α-methylene-β-aminopropanoic acid (Map) | Picomolar affinity for MOR, increased stability | nih.govacs.org |

| C10LAA-EM-1/SP hybrid | N-terminal C10-lipoamino acid and Substance P fragment | Increased metabolic stability and membrane permeability | nih.gov |

| Lactose succinamic acid-EM-1 | N-terminal glycosylation | 700-fold increase in permeability, 21-fold increase in stability | nih.gov |

| ZH853 | Cyclic peptide structure | Longer duration of antinociceptive action | nih.gov |

| β-turn peptidomimetics | Rigid bicyclic scaffold | Mimics bioactive conformation | acs.org |

Computational and In Silico Modeling for Ligand Binding Modes and Affinities

Computational and in silico modeling techniques are invaluable tools for understanding the interactions between Endomorphin 1 and its analogs with the µ-opioid receptor (MOR) at a molecular level. nih.gov These methods, including molecular docking and molecular dynamics (MD) simulations, provide insights into the binding modes, conformational changes, and the energetic basis of ligand-receptor recognition. nih.govnih.govstanford.edu

Molecular docking studies have been performed to predict the binding poses of a series of EM-1 analogs within the MOR active site. nih.gov These studies help in identifying key amino acid residues that are crucial for ligand binding and in understanding the differences in binding modes among various analogs. nih.gov The results from docking studies often correlate well with experimental binding affinity data (Kiμ values). For example, in a study of LAA-modified hybrid peptides, the docking scores were in agreement with the experimentally determined binding affinities, with more active peptides showing lower total interaction energies. nih.gov

Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, allowing for the exploration of conformational changes over time. nih.govnih.govstanford.edu MD simulations of EM-1 and its analogs complexed with the MOR embedded in a phospholipid bilayer have been used to optimize the docked structures and to investigate the stability of the interactions. nih.gov These simulations can reveal important details about the preferred secondary structures of EM-1 when bound to the receptor, such as the formation of β-turns and γ-turns, which are stabilized by intramolecular hydrogen bonds. nih.gov Conformational analysis of EM-1 using simulated annealing and molecular dynamics has identified preferred regions in the Ramachandran plot and the rotamer populations of the aromatic side chains, which are critical for receptor interaction. nih.gov

Furthermore, in silico modeling has been instrumental in elucidating the molecular mechanisms of µ-selectivity for EM-1. It has been shown that EM-1 discriminates the MOR from the δ- and κ-opioid receptors by recognizing differences in multiple amino acid residues distributed throughout the receptor structure. researchgate.net This is in contrast to other µ-selective peptides like DAMGO, which achieve selectivity through interactions with a more restricted set of residues. researchgate.net

| Computational Method | Key Application for Endomorphin 1 | Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding poses of EM-1 analogs in MOR | Identification of key interacting residues, correlation with binding affinity | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Exploring conformational changes of the EM-1/MOR complex | Understanding dynamic interactions, stability of binding, preferred peptide conformations | nih.govnih.gov |

| Conformational Analysis | Determining preferred secondary structures of EM-1 | Identification of β-turns and γ-turns stabilized by H-bonds | nih.gov |

| Comparative Modeling | Investigating the basis of µ-opioid receptor selectivity | EM-1 recognizes multiple differing residues across opioid receptor subtypes | researchgate.net |

Preclinical Research Models and Methodologies for Endomorphin 1 Acetate Studies

In Vitro Experimental Paradigms

Mammalian cell lines, both those endogenously expressing opioid receptors and those engineered to overexpress specific receptor subtypes, are foundational tools in studying Endomorphin 1.

CHOμ Cells: Chinese Hamster Ovary (CHO) cells stably transfected with the rat μ-opioid receptor (CHOμ) are a widely used model. In this system, Endomorphin 1 binds to the recombinant μ-opioid receptor with high affinity, leading to the inhibition of cyclic AMP (cAMP) formation and an increase in intracellular calcium ([Ca²⁺]i). nih.gov Studies in CHOμ cells have demonstrated that Endomorphin 1 can induce desensitization and down-regulation of the μ-opioid receptor, though these processes appear to be temporally distinct. medchemexpress.com For instance, prolonged pre-treatment with Endomorphin 1 (11-18 hours) was required to cause significant desensitization, characterized by a reduction in maximal cAMP inhibition. medchemexpress.com

SH-SY5Y Cells: The human neuroblastoma cell line SH-SY5Y, which endogenously expresses the μ-opioid receptor, is another key model. In these cells, Endomorphin 1 binds with high affinity and produces a concentration-dependent inhibition of forskolin-stimulated cAMP formation. nih.gov However, unlike in CHOμ cells, Endomorphin 1 failed to produce an increase in [Ca²⁺]i in SH-SY5Y cells. nih.gov Furthermore, research in this cell line has shown that Endomorphin 1 can differentially regulate μ-opioid receptor mRNA expression compared to morphine. wur.nl

Caco-2 Cells: This human colorectal adenocarcinoma cell line is utilized to study the effects of Endomorphin 1 on intestinal epithelial cells. It has been shown that Endomorphin 1 can increase the secretion of interleukin-8 (IL-8) in Caco-2 cells through a receptor-mediated process. nih.gov

THP-1 Cells: The human monocytic cell line THP-1 is used to investigate the immunomodulatory effects of Endomorphin 1. researchgate.net Studies have demonstrated that Endomorphin 1 can inhibit the activation of lipopolysaccharide (LPS)-stimulated THP-1 monocytes, reducing the production of inflammatory mediators such as arachidonic acid, prostaglandin (B15479496) E2 (PGE2), reactive oxygen species (ROS), and nitrite (B80452) (NO2). nih.gov Additionally, in THP-1-derived macrophages, Endomorphin 1 has been shown to inhibit the phagocytosis of A549 cells. nih.gov

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are frequently used for the transient or stable expression of opioid receptors to study signaling pathways. researchgate.nettocris.com These cells provide a "clean" background to investigate the function of a specific receptor subtype in isolation. For example, HEK293 cells overexpressing the μ-opioid receptor have been used to demonstrate that chronic morphine treatment leads to an increase in cAMP levels, a phenomenon that can be modulated by other receptor systems. wikipedia.org

Table 1: Summary of Endomorphin 1 Effects in Mammalian Cell Culture Systems

| Cell Line | Receptor Expression | Key Findings for Endomorphin 1 |

|---|---|---|

| CHOμ | Recombinant (rat μ-opioid) | High-affinity binding, inhibits cAMP, increases [Ca²⁺]i, causes receptor desensitization and down-regulation. nih.govmedchemexpress.com |

| SH-SY5Y | Endogenous (human μ-opioid) | High-affinity binding, inhibits cAMP, no effect on [Ca²⁺]i, modulates receptor mRNA expression. nih.govwur.nl |

| Caco-2 | Endogenous | Increases interleukin-8 secretion. nih.gov |

| THP-1 | Endogenous | Inhibits LPS-stimulated activation and inflammatory mediator release, inhibits phagocytosis. nih.govnih.gov |

| HEK293 | Recombinant (various opioid) | Used as a system to study receptor-specific signaling, such as cAMP modulation. researchgate.nettocris.comwikipedia.org |

Receptor binding assays are crucial for determining the affinity and selectivity of Endomorphin 1 for opioid receptors. These assays typically use membrane preparations from brain tissue or cultured cells.

Radioligand Displacement: In these experiments, a radiolabeled opioid ligand (e.g., [³H]-diprenorphine or [³H]-DAMGO) is used to label the receptors. The ability of unlabeled Endomorphin 1 to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki). nih.gov Such studies have consistently shown that Endomorphin 1 has a very high affinity for the μ-opioid receptor, with Ki values in the picomolar to low nanomolar range, and demonstrates a profound selectivity for the μ-receptor over δ- and κ-opioid receptors. nih.govnih.govnih.gov For example, Endomorphin 1 has been reported to have a Ki of 360 pM for the μ-opioid receptor, with a 4,000-fold and 15,000-fold preference over δ and κ receptors, respectively. nih.gov

Equilibrium Competition Studies: These studies have revealed complexities in Endomorphin 1 binding. Saturation binding experiments using tritiated Endomorphin 1 ([³H]endomorphin-1) in rat brain membranes have suggested the existence of at least two distinct binding sites: a high-affinity site corresponding to the μ-opioid receptor and a lower-affinity, naloxone-insensitive site. The high-affinity site displayed a dissociation constant (Kd) of approximately 0.4 nM, while the lower-affinity site had a Kd of about 8.2 nM.

Table 2: Binding Affinity of Endomorphin 1 at Opioid Receptors

| Assay Type | Radioligand | Tissue/Cell Source | Receptor Type | Affinity (Ki/Kd) |

|---|---|---|---|---|

| Radioligand Displacement | [³H]-DPN | CHOμ cells | μ | ~7.7 nM |

| Radioligand Displacement | [³H]-DPN | SH-SY5Y cells | μ | ~5.9 nM |

| Saturation Binding | [³H]endomorphin-1 | Rat Brain Membranes | High-affinity (μ-opioid) | 0.4 ± 0.1 nM |

| Saturation Binding | [³H]endomorphin-1 | Rat Brain Membranes | Low-affinity (non-opioid) | 8.2 ± 1.4 nM |

Functional assays measure the cellular response following receptor binding, providing insights into the efficacy of Endomorphin 1 as an agonist.

Cyclic AMP Formation: As μ-opioid receptors are coupled to Gi/o proteins, their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In both CHOμ and SH-SY5Y cells, Endomorphin 1 causes a concentration-dependent inhibition of forskolin-stimulated cAMP formation. nih.gov This inhibitory effect confirms its agonist activity at the μ-opioid receptor.

[³⁵S]GTPγS Binding: This assay directly measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR). In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the activated Gα subunit. Studies using [³⁵S]GTPγS binding in rat brain membranes have shown that while Endomorphin 1 stimulates G protein activation, the magnitude of this stimulation is significantly lower than that produced by the full μ-agonist DAMGO. duke.edu This finding suggests that Endomorphin 1 acts as a partial agonist for G protein activation at the μ-opioid receptor in the brain. duke.edu

Adenylyl Cyclase Activity: Direct measurement of adenylyl cyclase (AC) activity provides further evidence of Endomorphin 1's functional effects. In COS-7 cells co-transfected with the μ-opioid receptor and various adenylyl cyclase isozymes, acute application of Endomorphin 1 inhibited AC types I and V. tocris.com Conversely, chronic exposure led to a superactivation of these isozymes. tocris.com This demonstrates that Endomorphin 1 is capable of regulating adenylyl cyclase activity and that different isozymes respond differently to this endogenous ligand. tocris.com

Electrophysiological techniques, such as whole-cell patch-clamp recordings, are used to measure the direct effects of Endomorphin 1 on the electrical properties of individual neurons. Studies on supraoptic nucleus neurons in rat hypothalamic slices have shown that Endomorphin 1 directly inhibits the firing rate of oxytocin (B344502) cells. This inhibition was reversible by the opioid antagonist naloxone (B1662785) and persisted even when synaptic transmission was blocked, indicating a direct postsynaptic action. In about half of the oxytocin cells, this inhibition was accompanied by hyperpolarization, suggesting the activation of a K⁺ conductance.

These assays investigate the downstream signaling cascades initiated by Endomorphin 1 binding to its receptor.

Intracellular Calcium Dynamics: The effect of Endomorphin 1 on intracellular calcium levels varies depending on the cell type. In CHOμ cell suspensions, Endomorphin 1 causes an increase in [Ca²⁺]i by mobilizing calcium from intracellular stores. nih.gov This effect is sensitive to thapsigargin, which depletes these stores. nih.gov In contrast, Endomorphin 1 does not induce a calcium response in SH-SY5Y cells. nih.gov

MAP Kinase: The mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in various cellular processes. Activation of opioid receptors can lead to the phosphorylation and activation of MAP kinases. bpsbioscience.com While it is established that GPCRs like the μ-opioid receptor can activate this pathway, often in an internalization-independent manner, specific studies detailing the precise effects of Endomorphin 1 on MAP kinase activation are part of ongoing research into opioid signaling. bpsbioscience.com

NF-κB Reporter Assays: The transcription factor NF-κB is a critical regulator of the inflammatory response. Reporter cell lines, such as THP-1 or HEK293 cells containing an NF-κB-driven luciferase or fluorescent protein gene, are used to screen for compounds that modulate this pathway. Given the observed anti-inflammatory effects of Endomorphin 1 in THP-1 cells, this peptide is a candidate for modulating NF-κB activity, though direct reporter assay evidence is still an emerging area of investigation.

These assays are employed to characterize the immunomodulatory properties of Endomorphin 1.

Cytokine ELISA: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the production of specific cytokines. In LPS-stimulated THP-1 monocytes, Endomorphin 1 has been shown to inhibit the release of pro-inflammatory mediators. nih.gov In other models, it has been found to decrease the plasma content of IL-6 and TNF-α. nih.gov

Reactive Oxygen Species Production: The production of reactive oxygen species (ROS) is a key component of the inflammatory response. Endomorphin 1 has been found to inhibit the spontaneous production of ROS in vitro in peripheral venous blood leukocytes and in vivo in peritoneal macrophages. nih.gov

Phagocytosis Assays: Phagocytosis is the process by which cells engulf particles. In vitro studies using human peripheral blood leukocytes have shown that Endomorphin 1 can lead to an increase in the percentage of phagocytosis. nih.gov However, other studies have reported that Endomorphin 1 and Endomorphin 2 can block the phagocytosis of Escherichia coli by microglia.

Table 3: Summary of Immunological Effects of Endomorphin 1

| Assay | Cell Type/Model | Observed Effect of Endomorphin 1 |

|---|---|---|

| Cytokine ELISA | THP-1 Monocytes | Inhibition of inflammatory mediator release. nih.gov |

| Cytokine ELISA | Rat Model (MIRI) | Decreased plasma IL-6 and TNF-α. nih.gov |

| ROS Production | Human Leukocytes | Inhibition of spontaneous ROS production. nih.gov |

| Phagocytosis Assay | Human Leukocytes | Increased percentage of phagocytosis. nih.gov |

In Vivo Animal Models

Rodent Models (e.g., Mice, Rats) for Pharmacological and Behavioral Studies

Rodent models, particularly mice and rats, are fundamental in the preclinical pharmacological and behavioral evaluation of Endomorphin 1 (acetate). These models have been instrumental in characterizing its analgesic properties and its effects on motor behavior. wikipedia.orgresearchgate.net

In studies investigating its analgesic potential, Endomorphin 1 has been shown to produce potent antinociception in various rodent models of acute and neuropathic pain. researchgate.netnih.gov When administered to mice, it demonstrates antinociceptive properties, effectively inhibiting the tail-flick response. medchemexpress.com Research has also indicated that Endomorphin 1 is equipotent to morphine in producing analgesia in animals. wikipedia.org

Beyond its role in pain modulation, the behavioral effects of Endomorphin 1 have been explored in rats. Bilateral administration of Endomorphin 1 into the globus pallidus of rats has been observed to induce a dose-dependent increase in orofacial dyskinesia. nih.govresearchgate.net This sustained motor behavior suggests that Endomorphin 1 does not cause rapid desensitization of the motor response. researchgate.net Furthermore, investigations into the rewarding and psychomotor stimulant effects of Endomorphin 1 have utilized rat models, with microinjections into the ventral tegmental area (VTA) leading to increased locomotor activity. nih.gov These studies highlight the crucial role of rodent models in elucidating the complex pharmacological and behavioral profile of Endomorphin 1.

Table 1: Summary of Endomorphin 1 (acetate) Studies in Rodent Models

| Model Organism | Area of Study | Key Findings | Reference |

|---|---|---|---|

| Mice | Antinociception | Inhibited dose-dependently the tail-flick response. | medchemexpress.com |

| Rats | Motor Behavior | Bilateral administration in the globus pallidus induced orofacial dyskinesia. | nih.govresearchgate.net |